2-(4-tert-butylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide
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Overview
Description
2-(4-tert-butylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
The synthesis of 2-(4-tert-butylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide involves several steps. The synthetic route typically starts with the preparation of the furan derivatives and the tert-butylphenoxy group. These intermediates are then coupled through a series of reactions, including acylation and amination, under controlled conditions to form the final product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized under specific conditions to form corresponding furanones.
Reduction: The acetamide group can be reduced to an amine under hydrogenation conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
2-(4-tert-butylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The furan rings and the acetamide group can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 2-(4-tert-butylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide include other furan derivatives and phenoxyacetamides. These compounds may share similar chemical properties but differ in their biological activities and applications. For example, 2-acetyl-5-methylfuran and 4-methyl-5-hydroxyfuran-2-one are structurally related but have distinct uses and reactivity profiles .
Properties
Molecular Formula |
C23H27NO4 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide |
InChI |
InChI=1S/C23H27NO4/c1-17-7-10-21(28-17)15-24(14-20-6-5-13-26-20)22(25)16-27-19-11-8-18(9-12-19)23(2,3)4/h5-13H,14-16H2,1-4H3 |
InChI Key |
STFFDYHCJFEOIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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